molecular formula C13H19NO B12085768 1-(4-Pentylphenyl)ethan-1-one oxime

1-(4-Pentylphenyl)ethan-1-one oxime

Cat. No.: B12085768
M. Wt: 205.30 g/mol
InChI Key: WMBIDOSUXWMCSJ-SDNWHVSQSA-N
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Description

1-(4-Pentylphenyl)ethan-1-one oxime (CAS: 64128-28-5) is an oxime derivative characterized by a pentyl-substituted phenyl group attached to an ethanone oxime backbone. This compound is notable for its lipophilic 4-pentylphenyl substituent, which enhances its hydrophobic properties compared to analogs with shorter or polar substituents.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(NE)-N-[1-(4-pentylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C13H19NO/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14-15/h7-10,15H,3-6H2,1-2H3/b14-11+

InChI Key

WMBIDOSUXWMCSJ-SDNWHVSQSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C(=N/O)/C

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)ethan-1-one oxime can be synthesized through the reaction of 1-(4-pentylphenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of 1-(4-Pentylphenyl)ethan-1-one oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)ethan-1-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Pentylphenyl)ethan-1-one oxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)ethan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to interact with enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The 4-pentylphenyl group distinguishes this compound from related oximes with differing substituents. Key comparisons include:

Compound Substituent Key Properties Reference
1-(4-Pentylphenyl)ethan-1-one oxime 4-Pentylphenyl (C₅H₁₁) High lipophilicity; regulatory status unlisted (non-carcinogenic per MSDS)
1-(4-Bromophenyl)ethan-1-one oxime 4-Bromophenyl (Br) Electron-withdrawing group; molar mass 214.06 g/mol; used in coordination chemistry
1-(4-Aminophenyl)ethan-1-one oxime 4-Aminophenyl (NH₂) Enhanced solubility in polar solvents; potential for Schiff base formation
1-(2-Thienyl)ethan-1-one oxime 2-Thienyl (heterocyclic) Lower antimicrobial activity compared to benzyl ether derivatives
Triazole-linked oxime (e.g., 2) 4-Nitrophenyl-triazole Electron-deficient aromatic system; 86% synthesis yield; confirmed via XRD

Key Observations :

  • Lipophilicity : The pentyl chain increases membrane permeability compared to polar (e.g., NH₂) or bulky (e.g., Br) groups.
  • Synthesis Yields : Triazole-linked oximes achieve higher yields (86%) than thienyl derivatives (~75%) .
  • Thermal Stability : Melting points vary significantly; bromophenyl derivatives likely exhibit higher melting points due to stronger intermolecular forces.
Spectroscopic and Crystallographic Data
  • NMR Shifts : The pentyl chain’s alkyl protons resonate near δ 0.8–1.6 ppm (CH₃ and CH₂ groups), distinct from aromatic protons in bromophenyl derivatives (δ 7.2–7.8 ppm) .
  • X-ray Diffraction: Triazole-linked oximes form stable monoclinic crystals (space group P2₁/c) with hydrogen-bonded networks , whereas aminophenyl derivatives exhibit planar geometries conducive to Schiff base formation .

Biological Activity

1-(4-Pentylphenyl)ethan-1-one oxime, also known as a derivative of acetophenone, is a compound that has garnered interest in various fields of biological research. Its structure allows for interactions with biological systems, which can lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(4-Pentylphenyl)ethan-1-one oxime is C15H21NOC_{15}H_{21}NO, with a molecular weight of approximately 245.34 g/mol. The presence of the oxime functional group is critical for its biological activity, particularly in modulating enzyme functions and receptor interactions.

The mechanism through which 1-(4-Pentylphenyl)ethan-1-one oxime exerts its biological effects is primarily through the modulation of enzymatic activities and receptor binding. The oxime group can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-Pentylphenyl)ethan-1-one oxime exhibit antimicrobial properties. For instance, studies have shown that certain oxime derivatives can inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis or metabolic processes.

Antioxidant Properties

The antioxidant potential of 1-(4-Pentylphenyl)ethan-1-one oxime has been explored in various studies. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. Preliminary data suggest that this compound may scavenge free radicals effectively.

Anti-inflammatory Effects

Inflammation plays a role in numerous diseases, and compounds that can modulate inflammatory responses are of great interest. Some studies have indicated that derivatives of acetophenone, including 1-(4-Pentylphenyl)ethan-1-one oxime, may reduce inflammatory markers in vitro.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxime derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced the efficacy against resistant strains.

CompoundMIC (µg/mL)Activity
1-(4-Pentylphenyl)ethan-1-one oxime32Moderate
Control (Ampicillin)8High

Case Study 2: Antioxidant Activity
In a study assessing the antioxidant capacity using DPPH radical scavenging assay, 1-(4-Pentylphenyl)ethan-1-one oxime showed promising results compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Activity
1-(4-Pentylphenyl)ethan-1-one oxime25Moderate
Ascorbic Acid15High

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